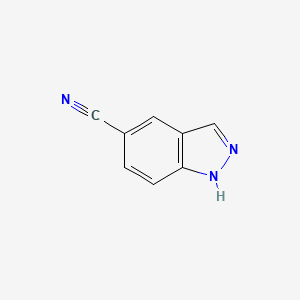

1H-indazole-5-carbonitrile

Descripción general

Descripción

1H-Indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals The structure of this compound consists of a fused benzene and pyrazole ring with a nitrile group attached at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of o-nitrobenzyl cyanide with hydrazine hydrate under acidic conditions. Another method includes the reaction of 2-cyanophenylhydrazine with formic acid, followed by cyclization to form the indazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition metal-catalyzed reactions. For instance, a copper-catalyzed cyclization of 2-cyanophenylhydrazine can be used to produce the compound in high yields. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed:

Oxidation: Formation of indazole-5-carboxylic acid.

Reduction: Formation of 1H-indazole-5-amine.

Substitution: Various halogenated indazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1H-indazole-5-carbonitrile is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been studied for its potential in developing:

- Anti-cancer agents : Research indicates that derivatives of this compound exhibit promising anticancer activities. For example, compounds synthesized from this compound have shown inhibitory effects on the IDO1 enzyme, which is implicated in cancer progression .

- Anti-inflammatory agents : The compound's derivatives are also explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents.

Material Science

In material science, this compound is utilized for creating novel materials such as:

- Polymers : Its unique chemical structure enhances the durability and resistance of polymers.

- Coatings : The compound's properties allow it to be integrated into coatings that require specific performance characteristics.

Agricultural Chemistry

The compound is being investigated for its potential use in agrochemicals:

- Pesticides and Herbicides : Research suggests that formulations based on this compound may lead to more effective agrochemicals with reduced environmental impact. This aligns with the growing need for sustainable agricultural practices.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for:

- Enzyme Inhibition Studies : Its derivatives have been used to investigate enzyme inhibition mechanisms, providing insights into various biological processes.

- Receptor Binding Studies : The compound aids in understanding receptor interactions, which is crucial for drug design.

Analytical Chemistry

This compound is employed in analytical methods as a standard reference material. Its applications include:

- Detection and Quantification : It ensures accuracy in detecting similar compounds within complex mixtures using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Data Table of Applications

Case Study 1: Anti-Cancer Activity

A study conducted by Manna et al. synthesized various derivatives of this compound to evaluate their IDO1 enzyme inhibition efficiency. The results indicated that certain derivatives exhibited IC50 values as low as 720 nM, demonstrating their potential as anticancer agents .

Case Study 2: Material Development

Research on the incorporation of this compound into polymer matrices has shown enhanced mechanical properties compared to traditional polymers. This advancement highlights its significance in developing high-performance materials suitable for various industrial applications.

Case Study 3: Agrochemical Efficacy

Investigations into agrochemical formulations based on this compound have revealed improved efficacy against common agricultural pests while minimizing environmental impact. These findings support the compound's role in sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of 1H-indazole-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit enzymes and receptors involved in disease pathways. For example, it can act as an inhibitor of kinases, which play a crucial role in cell signaling and cancer progression. The nitrile group is essential for binding to the active site of these enzymes, thereby blocking their activity and exerting therapeutic effects.

Comparación Con Compuestos Similares

1H-Indazole-3-carbonitrile: Similar structure but with the nitrile group at the 3-position.

2H-Indazole-5-carbonitrile: Contains a different tautomeric form of the indazole ring.

Indole-5-carbonitrile: Lacks the nitrogen atom in the pyrazole ring.

Uniqueness: 1H-Indazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in various fields of research.

Actividad Biológica

1H-Indazole-5-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : Approximately 143.15 g/mol

- Structure : The compound features an indazole ring fused with a carbonitrile group, contributing to its stability and reactivity in various chemical environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the carbonitrile group enhances its polarity, allowing it to bind effectively to various enzymes and receptors. This binding can lead to inhibition of enzymatic activity and modulation of biochemical pathways. Although specific mechanisms for this compound remain under investigation, its structural similarities to other indazole derivatives suggest potential applications in enzyme inhibition and anticancer therapies.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research has shown that derivatives of indazole compounds possess significant antimicrobial activity against various pathogens. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria and biofilm formation .

- Anti-inflammatory Effects : Some studies suggest that indazole derivatives can inhibit nitric oxide production in macrophage cells, indicating potential anti-inflammatory properties .

Anticancer Research

A study explored the synthesis of various indazole derivatives, including this compound, highlighting their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability, suggesting their potential as anticancer agents .

Antimicrobial Studies

Research investigating the antimicrobial activity of indazole derivatives found that this compound exhibited notable activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of indazole derivatives, revealing that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds may exert their anti-inflammatory effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indazole-3-carbonitrile | Carbonitrile at C-3 | Anticancer, Antimicrobial |

| 6-Nitroindazole | Nitro group at C-6 | Antimicrobial, Enzyme inhibition |

| 1H-Indazole-5-carboxamide | Carboxamide instead of carbonitrile | Potential anticancer properties |

Propiedades

IUPAC Name |

1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBYVNQFNMXDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456071 | |

| Record name | 1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74626-47-4 | |

| Record name | 1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.